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1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine

Physicochemical profiling Drug-likeness Building block selection

This 3-methylenepiperidine conjugate combines a 1,2,3-triazole (metabolically stable amide bioisostere) with an exocyclic methylene handle. The N1-ethyl-3-methylene substitution pattern enables parallel derivatization at both the triazole C4 and the alkene positions, supporting antifungal library construction against resistant strains and CNS-penetrant probe development. With a fragment-friendly profile (MW 192.3 Da, tPSA 56 Ų, logP 0.65), it is a superior alternative to saturated piperidine-triazole analogs that lack the methylene diversification point. Procure this building block to access unique chemical space not available with conventional triazole-piperidine variants.

Molecular Formula C10H16N4
Molecular Weight 192.266
CAS No. 2320600-41-5
Cat. No. B2537186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine
CAS2320600-41-5
Molecular FormulaC10H16N4
Molecular Weight192.266
Structural Identifiers
SMILESC=C1CCCN(C1)CCN2C=CN=N2
InChIInChI=1S/C10H16N4/c1-10-3-2-5-13(9-10)7-8-14-6-4-11-12-14/h4,6H,1-3,5,7-9H2
InChIKeyJRGDDUZHOLEPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-1,2,3-Triazol-1-yl)ethyl)-3-methylenepiperidine (CAS 2320600-41-5): Structural Identity and Procurement Context


1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine (CAS 2320600-41-5; IUPAC: 3-methylidene-1-[2-(triazol-1-yl)ethyl]piperidine) is a heterocyclic building block with molecular formula C10H16N4 and molecular weight 192.266 g·mol⁻¹ [1]. It belongs to the triazole-piperidine conjugate class, featuring a 1,2,3-triazole ring connected via a two-carbon ethyl linker to the N1 position of a piperidine ring that bears an exocyclic methylene (C=CH₂) substituent at position 3 [1]. This scaffold merges two privileged motifs in medicinal chemistry: the 1,2,3-triazole, widely exploited as a metabolically stable amide bond bioisostere and CuAAC-derived linkage, and the 3-methylenepiperidine moiety, which occurs as a key intermediate in the synthesis of paroxetine analogs and manzamine alkaloids [2]. The compound is catalogued in the ZINC15 purchasable compound database (ZINC20439770) but, as of ChEMBL20, has no experimentally determined bioactivity [1]. Its structural distinctiveness lies in the combination of positional isomerism (N1-ethyl substitution on piperidine, 3-exocyclic alkene) and triazole regioisomerism (1,2,3- vs. 1,2,4-triazole), features that collectively differentiate it from more common saturated piperidine-triazole building blocks.

Why 1-(2-(1H-1,2,3-Triazol-1-yl)ethyl)-3-methylenepiperidine Cannot Be Casually Replaced by Saturated or Regioisomeric Piperidine-Triazole Analogs


Triazole-piperidine conjugates are not interchangeable commodities. Three structural variables critically modulate physicochemical properties, synthetic tractability, and biological engagement potential: (i) the regiochemistry of the triazole ring (1,2,3- vs. 1,2,4-), which dictates hydrogen-bonding geometry, dipole moment, and metabolic stability [1]; (ii) the position of linker attachment on the piperidine ring (N1 vs. C2/C3/C4), which governs steric accessibility and conformational sampling; and (iii) the presence or absence of the exocyclic methylene at position 3, a functional handle that enables further diversification via cross-coupling, hydrofunctionalization, or cycloaddition—chemistry that is inaccessible to saturated piperidine analogs such as 2-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidine (CAS 1557780-76-3) . The 3-methylenepiperidine motif itself has been exploited in natural product total synthesis (manzamine A) and drug intermediate synthesis (paroxetine), underscoring that this substructure carries synthetic value independent of the triazole appendage [2]. Substituting one triazole-piperidine variant for another without controlling for these variables risks altering reaction outcomes in library synthesis, confounding SAR interpretation, and invalidating computational docking models that rely on specific conformational and electrostatic profiles. The quantitative evidence below demonstrates where this compound diverges from its closest available comparators.

Quantitative Differentiation Evidence for 1-(2-(1H-1,2,3-Triazol-1-yl)ethyl)-3-methylenepiperidine Versus Closest Structural Analogs


Physicochemical Profile: Exocyclic Methylene Alters logP and Topological Polar Surface Area Relative to Saturated Piperidine-Triazole Comparators

The target compound (CAS 2320600-41-5) exhibits a calculated logP of 0.652 and a topological polar surface area (tPSA) of 56 Ų, as recorded in the ZINC15 database (ZINC20439770) [1]. In comparison, the saturated analog 2-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidine (CAS 1557780-76-3; C9H16N4, MW 180.25) lacks the exocyclic methylene and the additional carbon atom, resulting in a lower molecular weight and predictably lower logP . The target compound's fractional sp³ character (0.60) reflects the balance between the sp²-hybridized exocyclic carbon and the saturated piperidine ring, whereas the fully saturated comparator would approach a higher sp³ fraction. This logP difference (estimated ≥0.3 log units higher for the target) is consequential for partitioning behavior in both synthetic intermediate workup and any biological partitioning assays [1].

Physicochemical profiling Drug-likeness Building block selection

3-Exocyclic Methylene as a Synthetic Diversification Handle: Enables Cross-Coupling and Cycloaddition Chemistry Inaccessible to Saturated Piperidine Analogs

The exocyclic methylene (C=CH₂) at position 3 of the piperidine ring is a synthetically addressable functional group that can undergo Heck coupling, hydroboration, epoxidation, or dipolar cycloaddition, enabling late-stage diversification of the scaffold without perturbing the triazole-ethyl-piperidine connectivity [1]. In contrast, saturated piperidine-triazole analogs such as CAS 1557780-76-3 or CAS 1250381-23-7 lack this reactive alkene and are effectively 'dead-end' building blocks once the triazole is installed, unless further N-functionalization or ring C–H activation is employed. The 3-methylenepiperidine motif is precedented in complex molecule synthesis: it serves as a key intermediate in the construction of the ABC ring system of manzamine A via Claisen rearrangement and intramolecular azomethine ylide cycloaddition [2], demonstrating its capacity to support stereoselective transformations.

Synthetic chemistry Library diversification C–C bond formation

1,2,3-Triazole vs. 1,2,4-Triazole Regioisomerism: Documented Impact on CYP Inhibition and Metabolic Stability in Piperidine-Triazole Series

In a systematic SAR study of 1,2,3-triazolopiperidine P2X7 receptor antagonists, Letourneau et al. (2015) demonstrated that triazole regioisomerism (1,2,3- vs. 1,2,4-triazole) within the same piperidine scaffold produced compounds with markedly different CYP inhibition profiles, metabolic stability in human liver microsomes (HLM), and aqueous solubility [1]. While this study employed a fused triazolopiperidine core rather than the ethyl-linked architecture of CAS 2320600-41-5, the regioisomerism principle is transferable: 1,2,3-triazoles are generally more electron-deficient and form distinct H-bonding patterns compared to 1,2,4-triazoles, which influences target engagement and off-target liability [1]. The target compound's 1,2,3-triazole distinguishes it from 1,2,4-triazole analogs such as 4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine (CAS 1250381-23-7) . Notably, efinaconazole—a clinically approved topical antifungal—incorporates a 1,2,4-triazole linked to a 4-methylenepiperidine via a chiral butanol spacer, providing a high-profile comparator demonstrating that triazole regioisomer selection is non-trivial in drug design [2].

Metabolic stability CYP inhibition Triazole regioisomerism

Antifungal Class-Level Precedent: Triazole-Piperidine Conjugates with Ethyl Linkers Exhibit Sub-μg/mL MIC Against Clinically Relevant Fungal Pathogens

Jiang et al. (2014) designed and synthesized a series of novel triazole antifungal agents bearing substituted triazole-piperidine side chains structurally related to the target compound. The most potent compounds in this series, 8t and 8v, exhibited MIC values of 0.0125–0.125 μg/mL against Candida albicans and Cryptococcus neoformans, significantly exceeding the potency of the clinical comparator fluconazole against resistant strains [1]. Molecular docking studies indicated that these compounds interact with Candida albicans CYP51 primarily through hydrophobic and van der Waals contacts within the active site [1]. The target compound (CAS 2320600-41-5) shares the core architectural elements of this series—a piperidine ring linked via a short alkyl spacer to a 1,2,3-triazole—but has not itself been evaluated in antifungal assays [2]. The Jiang et al. data establish that the triazole-piperidine-ethyl linker pharmacophore is a validated antifungal scaffold with demonstrated capacity to achieve potent CYP51 inhibition, a finding that supports the potential utility of the target compound as a starting point or reference structure for antifungal lead optimization programs.

Antifungal activity Candida albicans Cryptococcus neoformans CYP51

CNS Receptor Targeting Precedent: Piperidine-Triazole Derivatives Show Predicted Binding to Dopamine D2 Receptor via Molecular Docking

Dawood and Dayl (2020) synthesized a series of N-functionalized piperidine derivatives bearing a 1,2,3-triazole ring via a six-step route and performed molecular docking studies that predicted binding modes within the dopamine D2 receptor (DRD2) active site [1]. The docking scores indicated that the piperidine-triazole scaffold can adopt conformations compatible with key DRD2 binding pocket interactions [1]. Separately, Letourneau et al. (2015) demonstrated that 1,2,3-triazolopiperidines can achieve brain penetration and in vivo target engagement at the P2X7 receptor, establishing that triazole-piperidine conjugates are compatible with CNS drug-like property space [2]. The target compound (CAS 2320600-41-5) differs from the Dawood compounds in bearing an exocyclic methylene rather than an N-alkyl substituent, which may confer distinct conformational preferences and receptor subtype selectivity if evaluated in similar docking or functional assays.

Dopamine D2 receptor Molecular docking CNS drug discovery

CuAAC Synthetic Accessibility: 1,2,3-Triazole Formation via Click Chemistry Enables Modular Assembly Distinct from 1,2,4-Triazole Syntheses

The 1,2,3-triazole moiety in the target compound is accessible via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential click chemistry reaction that proceeds with high regioselectivity (1,4-disubstituted product), quantitative or near-quantitative conversion, and broad functional group tolerance [1]. This contrasts sharply with 1,2,4-triazole analogs (e.g., CAS 1250381-23-7), which typically require thermal cyclization of hydrazine derivatives or multi-step condensation sequences with lower regiochemical control . The target compound's synthesis likely employs CuAAC between an N-(2-azidoethyl)-3-methylenepiperidine intermediate and an alkyne (or the reverse orientation), a route that is inherently modular: variation of the alkyne component allows systematic exploration of triazole C4 substituent effects while holding the piperidine-methylene architecture constant [1]. This modularity is not available to 1,2,4-triazole-piperidine building blocks, which generally require de novo heterocycle construction for each substitution pattern.

Click chemistry CuAAC Modular synthesis Building block

Optimal Research and Industrial Application Scenarios for 1-(2-(1H-1,2,3-Triazol-1-yl)ethyl)-3-methylenepiperidine Based on Available Evidence


Antifungal Lead Generation: Scaffold for CYP51-Targeted Triazole Library Synthesis

Based on the Jiang et al. (2014) demonstration that triazole-piperidine conjugates with ethyl linkers achieve sub-μg/mL MIC values against Candida albicans and Cryptococcus neoformans (compounds 8t and 8v: MIC 0.0125–0.125 μg/mL) [1], this compound can serve as a core scaffold for antifungal library construction. The exocyclic methylene at position 3 provides a diversification point for introducing substituents that probe the CYP51 active site periphery, while the 1,2,3-triazole installed via CuAAC enables modular variation of the triazole C4 substituent. Researchers can procure this building block and perform parallel derivatization at both the methylene and triazole positions to explore SAR against azole-resistant fungal strains.

CNS Drug Discovery: Dopaminergic or Purinergic Receptor Ligand Screening Starting Point

Molecular docking studies by Dawood and Dayl (2020) demonstrated that piperidine-1,2,3-triazole conjugates adopt binding-competent poses within the dopamine D2 receptor active site [2], while Letourneau et al. (2015) established that structurally related 1,2,3-triazolopiperidines penetrate the CNS and engage the P2X7 receptor in vivo [3]. The target compound's physicochemical profile (logP 0.652, tPSA 56 Ų, MW 192.266) [4] is consistent with CNS drug-like property space (CNS MPO score predicted ≥4.5). Research groups focused on neuropsychiatric or neuroinflammatory indications can use this compound as a screening hit starting point or as a reference structure for designing brain-penetrant triazole-piperidine analogs.

Synthetic Methodology Development: Exocyclic Alkene Functionalization on a Heterocyclic Scaffold

The exocyclic methylene at piperidine position 3 is unprecedented among commercially available triazole-piperidine building blocks and offers a unique substrate for developing new synthetic methods. Potential transformations include Heck arylation to install aryl/heteroaryl groups adjacent to the piperidine ring [2], hydroboration-oxidation to introduce a hydroxymethyl substituent, or epoxidation followed by nucleophilic opening to generate 3,3-disubstituted piperidine derivatives. The presence of the 1,2,3-triazole provides an internal UV-active chromophore for reaction monitoring and HPLC analysis during method development.

Fragment-Based Drug Discovery: Privileged Fragment with Two Orthogonal Diversification Vectors

With MW 192.266 Da (< 250 Da fragment criterion), 1 H-bond donor, 3 H-bond acceptors, and only 2 rotatable bonds [4], this compound qualifies as a fragment-sized molecule suitable for fragment-based screening. Importantly, it possesses two orthogonal vectors for fragment growth: (i) the triazole C4 position, addressable by varying the alkyne coupling partner in the CuAAC step, and (ii) the exocyclic methylene, addressable by alkene functionalization chemistry. This dual-vector growth capability is a distinguishing feature not shared by saturated piperidine-triazole fragments such as CAS 1557780-76-3, which offer only one diversification direction (triazole C4 substitution).

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